molecular formula C18H22FNO B5187172 N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine

N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine

Cat. No.: B5187172
M. Wt: 287.4 g/mol
InChI Key: QDHNOLCPGQGJBR-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine is an organic compound that belongs to the class of amines This compound features a fluorophenyl group and a methoxyphenyl group attached to a butan-2-amine backbone

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO/c1-14(20-13-16-4-3-5-17(19)12-16)6-7-15-8-10-18(21-2)11-9-15/h3-5,8-12,14,20H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHNOLCPGQGJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride to form the intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-cyano-3-trifluoromethyl)phenyl]-2-methacrylamide
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

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